![molecular formula C34H30O10 B12440153 [4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate](/img/structure/B12440153.png)
[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methylbenzoat: ist eine komplexe organische Verbindung mit der Summenformel C34H30O10. Diese Verbindung zeichnet sich durch ihre zahlreichen Benzoyloxygruppen und eine Methoxyphenoxygruppe aus, die an einen Oxanring gebunden sind. Aufgrund ihrer einzigartigen chemischen Eigenschaften wird sie hauptsächlich in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methylbenzoat umfasst mehrere Schritte, beginnend mit der Herstellung des Oxanrings und der anschließenden Anbindung der Benzoyloxy- und Methoxyphenoxygruppen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln wie Dichlormethan (DCM), Dimethylformamid (DMF) und Methanol (MeOH). Die Reaktionen werden oft durch Säuren oder Basen katalysiert, abhängig vom jeweiligen Schritt der Synthese.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische Batch-Reaktionen in Reaktoren umfassen, bei denen die Reaktanten unter kontrollierten Temperaturen und Drücken kombiniert werden. Der Einsatz von automatisierten Systemen sorgt für eine präzise Kontrolle der Reaktionsbedingungen, was zu hohen Ausbeuten und Reinheiten des Endprodukts führt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methylbenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Benzoyloxygruppen können zu Hydroxylgruppen reduziert werden.
Substitution: Die Methoxyphenoxygruppe kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) werden eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So führt beispielsweise die Oxidation der Hydroxylgruppe zur Bildung eines Ketons, während die Reduktion der Benzoyloxygruppen Hydroxylgruppen ergibt.
Wissenschaftliche Forschungsanwendungen
[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methylbenzoat wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:
Chemie: Es wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese anderer komplexer Moleküle verwendet.
Wirkmechanismus
Der Wirkmechanismus von [4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methylbenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung ab und sind Gegenstand laufender Forschung.
Wissenschaftliche Forschungsanwendungen
[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of [4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Methoxyphenyl 2,3,6-tri-O-benzoyl-β-D-glucopyranosid
- Trifluortoluol
- Schwefelverbindungen
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist [4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methylbenzoat aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seiner Fähigkeit, eine Vielzahl chemischer Reaktionen einzugehen, einzigartig. Diese Vielseitigkeit macht es in verschiedenen Forschungs- und Industrieanwendungen wertvoll.
Eigenschaften
Molekularformel |
C34H30O10 |
|---|---|
Molekulargewicht |
598.6 g/mol |
IUPAC-Name |
[4,5-dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H30O10/c1-39-25-17-19-26(20-18-25)41-34-30(44-33(38)24-15-9-4-10-16-24)29(43-32(37)23-13-7-3-8-14-23)28(35)27(42-34)21-40-31(36)22-11-5-2-6-12-22/h2-20,27-30,34-35H,21H2,1H3 |
InChI-Schlüssel |
RAUGZJSVWAZOTP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


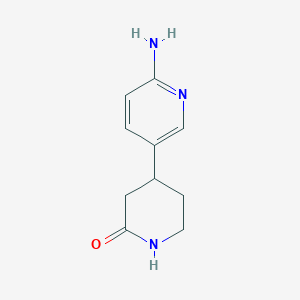

![(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol](/img/structure/B12440080.png)
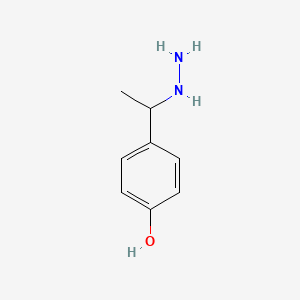


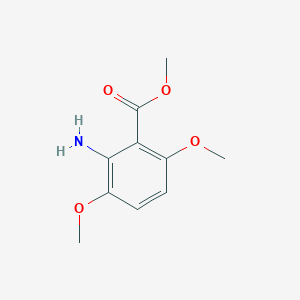
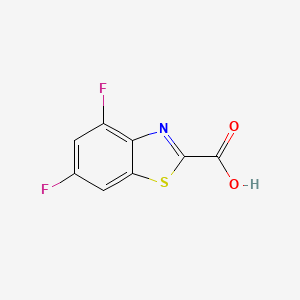
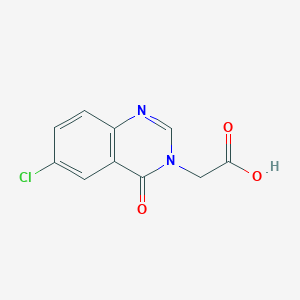
![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)

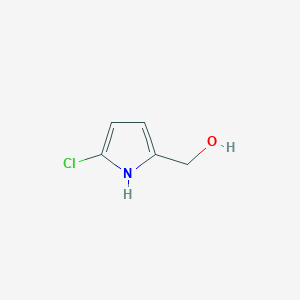
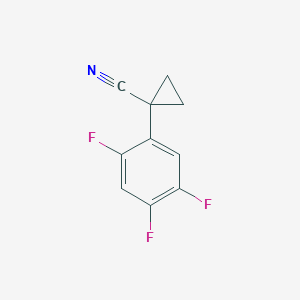
![1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;tetrafluoroboranium](/img/structure/B12440145.png)
